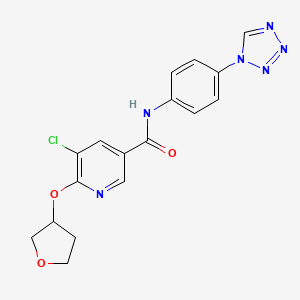
N-(4-(1H-tetrazol-1-yl)phenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-tetrazol-1-yl)phenyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound featuring a tetrazole ring, a chloro-substituted pyridine ring, and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an appropriate amine with triethylorthoformate and sodium azide in acetic acid at elevated temperatures. The resulting tetrazole derivative is then further functionalized to introduce the chloro and tetrahydrofuran groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the production of a high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group on the pyridine ring can be oxidized to form a corresponding chloro-oxide.
Reduction: The tetrazole ring can be reduced to form a corresponding amine.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of chloro-oxide derivatives.
Reduction: Formation of tetrazole amine derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its structural complexity, it can serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.
Material Science: Its unique structure may be useful in the design of new materials with specific electronic or mechanical properties.
Biology: It can be used as a tool in biological studies to understand the interaction of small molecules with biological targets.
Industry: Potential use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The exact mechanism of action of this compound would depend on its specific application. it is likely to involve interactions with molecular targets such as enzymes or receptors. The tetrazole ring, for example, can mimic the structure of carboxylic acids and interact with biological targets in a similar manner.
Vergleich Mit ähnlichen Verbindungen
Tetrazole Derivatives: Other compounds containing the tetrazole ring, such as candesartan, are used in pharmaceutical applications.
Chloro-substituted Pyridines: Compounds like chloropyridine derivatives are used in various chemical syntheses and as intermediates in drug development.
Eigenschaften
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c18-15-7-11(8-19-17(15)27-14-5-6-26-9-14)16(25)21-12-1-3-13(4-2-12)24-10-20-22-23-24/h1-4,7-8,10,14H,5-6,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHCWMBYTOSHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














